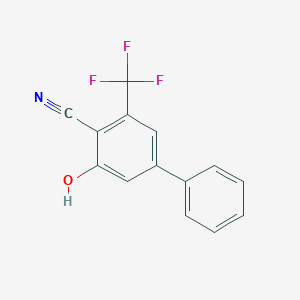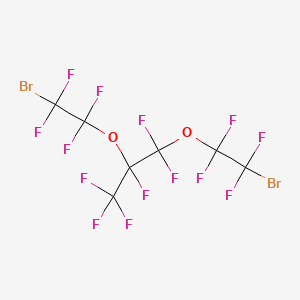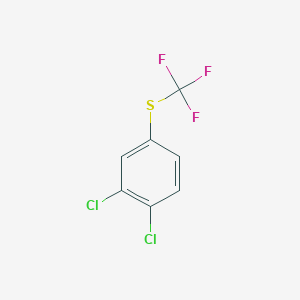
3,4-Dichloro(trifluoromethylthio)benzene; 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro(trifluoromethylthio)benzene (97%) is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. Due to its unique chemical properties, it has been used in a variety of applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
3,4-Dichloro(trifluoromethylthio)benzene (97%) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used as a tool for studying the structure and function of proteins, as well as for studying the structure and function of DNA. Additionally, it has been used in the synthesis of pharmaceuticals, in the study of drug metabolism, and in the study of the pharmacology of drugs.
作用機序
The mechanism of action of 3,4-Dichloro(trifluoromethylthio)benzene (97%) is not fully understood. However, it is believed to act as an inhibitor of enzymes. It has been shown to inhibit the activity of enzymes such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of other enzymes such as glutathione S-transferase, which is involved in the detoxification of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-Dichloro(trifluoromethylthio)benzene (97%) are not fully understood. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in drug metabolism, such as cytochrome P450 and glutathione S-transferase. Additionally, it has been shown to have an inhibitory effect on the activity of other enzymes involved in the detoxification of drugs.
実験室実験の利点と制限
The use of 3,4-Dichloro(trifluoromethylthio)benzene (97%) in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be easily synthesized in the laboratory. Additionally, it is soluble in most organic solvents and can be used in a variety of reactions. However, it can be toxic in high concentrations and should be handled with caution. Additionally, it has a pungent odor and can be irritating to the skin and eyes.
将来の方向性
There are a number of potential future directions for the use of 3,4-Dichloro(trifluoromethylthio)benzene (97%). It could be used as a tool for studying the structure and function of proteins, as well as for studying the structure and function of DNA. Additionally, it could be used in the synthesis of pharmaceuticals, in the study of drug metabolism, and in the study of the pharmacology of drugs. It could also be used in the development of new drugs, as well as in the development of new drug delivery systems. Finally, it could be used in the study of the biochemical and physiological effects of drugs.
合成法
3,4-Dichloro(trifluoromethylthio)benzene (97%) can be synthesized by a variety of methods. One method involves the reaction of bromo(trifluoromethylthio)benzene with chlorine in a chloroform solution. The reaction of bromo(trifluoromethylthio)benzene with chlorine yields 3,4-dichloro(trifluoromethylthio)benzene (97%) and hydrochloric acid as byproducts. The hydrochloric acid can be neutralized with a base such as sodium hydroxide.
特性
IUPAC Name |
1,2-dichloro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCWECNQCYHESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro(trifluoromethylthio)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


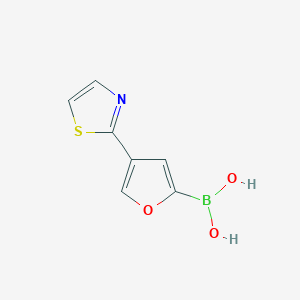
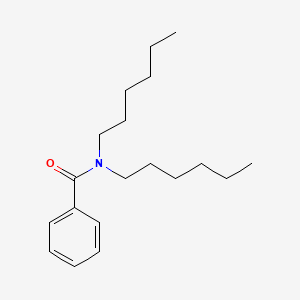
![1-((3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342479.png)

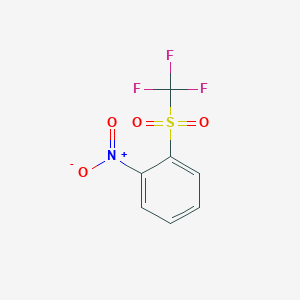

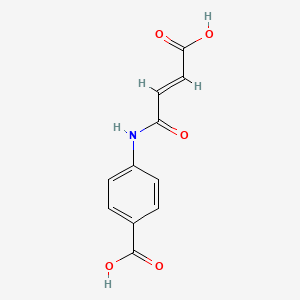
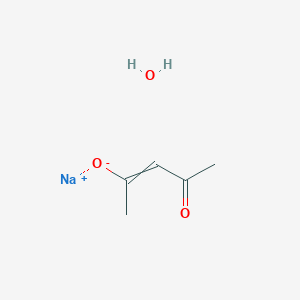
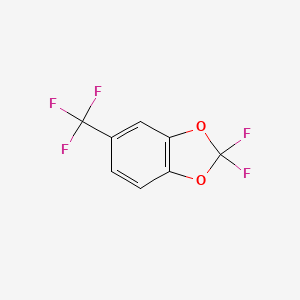

![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)
